(3-Methoxy-benzoylamino)-acetic acid
Overview
Description
N-(3-Methoxybenzoyl)glycine is a chemical compound that belongs to the class of benzoyl amino acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methoxybenzoyl)glycine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N-(3-Methoxybenzoyl)glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoylglycine.
Reduction: Formation of 3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoylglycine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through multiple mechanisms, including inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzoyl)glycine
- N-(4-Methoxybenzoyl)glycine
- N-(3-Hydroxybenzoyl)glycine
- N-(3-Chlorobenzoyl)glycine
Uniqueness
N-(3-Methoxybenzoyl)glycine is unique due to the presence of the methoxy group at the 3-position of the benzoyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKBHIBVUXBFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342890 | |
Record name | n-(3-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57728-61-7 | |
Record name | N-(3-Methoxybenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57728-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-(3-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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